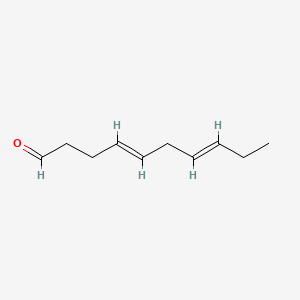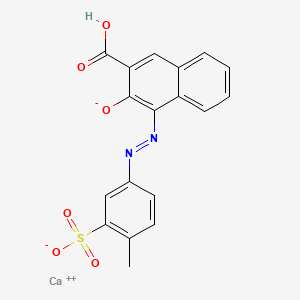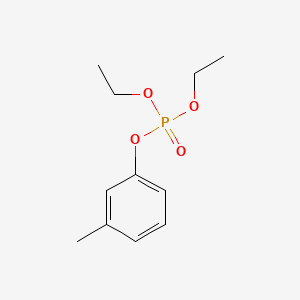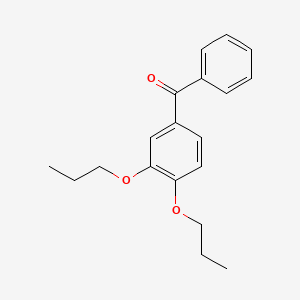
Methanone, (3,4-dipropoxyphenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phényl-(3,4-dipropoxyphényl)méthanone est un composé organique de formule moléculaire C17H20O3. Il appartient à la classe des benzophénones, caractérisées par un groupe cétone lié à deux cycles phényles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Phényl-(3,4-dipropoxyphényl)méthanone implique généralement la réaction du chlorure de 3,4-dipropoxybenzoyle avec le bromure de phénylmagnesium dans une solution éthérée anhydre. La réaction est effectuée sous reflux et le produit est purifié par recristallisation.
Méthodes de production industrielle
La production industrielle du Phényl-(3,4-dipropoxyphényl)méthanone suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Phényl-(3,4-dipropoxyphényl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Les réactions de substitution électrophile aromatique peuvent introduire différents substituants sur les cycles phényles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs comme le brome (Br2) et l'acide nitrique (HNO3) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Phényl-(3,4-dipropoxyphényl)méthanone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de polymères, de revêtements et d'autres matériaux.
Mécanisme d'action
Le mécanisme d'action du Phényl-(3,4-dipropoxyphényl)méthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et à des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Methanone, (3,4-dipropoxyphenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Methanone, (3,4-dipropoxyphenyl)phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Phényl-(3,4-dihydroxyphényl)méthanone : Structure similaire, mais avec des groupes hydroxyle au lieu de groupes propoxy.
Phényl-(2,4-dihydroxyphényl)méthanone : Un autre dérivé de la benzophénone avec des groupes hydroxyle à des positions différentes.
Unicité
Phényl-(3,4-dipropoxyphényl)méthanone est unique en raison de ses substituants propoxy, qui confèrent des propriétés chimiques et physiques différentes par rapport à ses homologues substitués par des hydroxyles.
Propriétés
Numéro CAS |
123769-53-9 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(3,4-dipropoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H22O3/c1-3-12-21-17-11-10-16(14-18(17)22-13-4-2)19(20)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3 |
Clé InChI |
DSLQERVRCPYMRC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
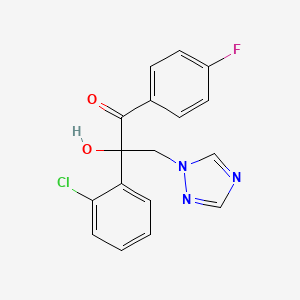
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)





